molecular formula C3H3BrF2O2 B1630999 Methyl Bromodifluoroacetate CAS No. 683-98-7

Methyl Bromodifluoroacetate

Cat. No.: B1630999
CAS No.: 683-98-7
M. Wt: 188.96 g/mol
InChI Key: IOBCLXSGWMFVQJ-UHFFFAOYSA-N
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Preparation Methods

Methyl Bromodifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of methanol with 1,2-dibromo-1,1-dichloro-2,2-dichloroethane . Another method involves the conversion of 1,1-difluoro-1,2-dibromodihaloethane with oleum containing 50-70% SO3 . These methods provide efficient ways to produce this compound in laboratory settings.

Chemical Reactions Analysis

Methyl Bromodifluoroacetate undergoes several types of chemical reactions, including substitution and difluoromethylation reactions. It can act as a difluorocarbene source in the presence of a base, making it useful for N-difluoromethylation of aniline derivatives . The compound can also participate in reactions with primary amines to form valuable fluorine-containing heterocycles . Common reagents used in these reactions include bases and primary amines, and the major products formed are difluoromethylated compounds and fluorine-containing heterocycles.

Scientific Research Applications

Synthesis of Methyl Bromodifluoroacetate

This compound is synthesized through various methods, often involving the reaction of bromodifluoroacetyl halides with alcohols. The following table summarizes notable synthesis methods:

Method Reagents Conditions Yield
Paleta et al. (1970)CF₂BrCFClBr, oleum, HgOReflux for 6 hours34%
Campbell & Vogl (1979)CF₂BrCFClBr, oleumReflux for 10 hours68%
Recent Method1,1-Difluoro-1,2-dibromodihaloethane, oleum40-100°C, atmospheric pressureHigh yield without toxic catalysts

These methods demonstrate the compound's versatility and the potential to optimize yields while minimizing environmental impact.

Pharmaceutical Applications

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notably:

  • Antifungal Agents : MBDFAc has been utilized in the synthesis of antifungal triazole derivatives. A study indicated that these derivatives exhibited strong antifungal activities against species such as Candida albicans and Aspergillus fumigatus .
  • Anticancer Compounds : Research has suggested that difluorinated compounds, including MBDFAc derivatives, can enhance the efficacy of anticancer drugs by improving their metabolic stability and bioavailability .

Agrochemical Applications

In agriculture, this compound is explored for its potential in developing new pesticides and herbicides. The compound's unique fluorinated structure contributes to enhanced biological activity and selectivity against pests while reducing toxicity to non-target organisms.

Material Science Applications

MBDFAc is also investigated for its role in material sciences:

  • Polymer Chemistry : It acts as a monomer or co-monomer in the synthesis of fluorinated polymers, which exhibit superior thermal stability and chemical resistance .
  • Electrochemical Applications : Cyclic voltammetry studies using MBDFAc have provided insights into reaction pathways and transition state energies, indicating its utility in electrochemical systems .

Case Studies

  • Antifungal Activity Study : A series of synthesized triazole derivatives containing difluoromethyl moieties were tested against various fungi. The results showed that compounds derived from MBDFAc had minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungals like itraconazole .
  • Polymer Development : Research on MBDFAc-based polymers demonstrated that these materials could withstand extreme conditions without degradation, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Methyl Bromodifluoroacetate involves its role as a difluorocarbene source. In the presence of a base, it generates difluorocarbene intermediates, which can then react with various substrates to form difluoromethylated products . This process involves the cleavage of the bromodifluoroacetate group and the formation of new carbon-fluorine bonds. The compound’s ability to act as a hydrogen-bond donor also contributes to its reactivity and effectiveness in chemical reactions .

Comparison with Similar Compounds

Methyl Bromodifluoroacetate is similar to other difluoromethylation reagents, such as ethyl bromodifluoroacetate . Both compounds serve as sources of difluorocarbene and are used in the synthesis of fluorine-containing compounds. this compound is unique in its specific reactivity and the types of products it forms. Other similar compounds include difluoromethylated pyridines and 4-pyridones/quinolones, which also utilize difluoromethylation reactions for their synthesis .

Biological Activity

Methyl bromodifluoroacetate (MBDFAc) is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article discusses its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by its unique structure, which includes a methyl group and two fluorine atoms attached to the carbonyl carbon. This structure influences its reactivity and biological interactions.

The biological activity of MBDFAc can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : MBDFAc has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .
  • Cellular Effects : Studies indicate that MBDFAc can induce apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

1. Anticancer Activity

A study investigated the effects of MBDFAc on human cancer cell lines, revealing significant cytotoxic effects. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720G2/M phase arrest
A54925Mitochondrial dysfunction

2. Neuroprotective Effects

Another study explored the neuroprotective potential of MBDFAc against oxidative stress-induced neuronal cell death. The results indicated that MBDFAc could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

  • Neuronal Cell Line Tested :
    • SH-SY5Y (human neuroblastoma)
Treatment Concentration (µM)ROS Level Reduction (%)Antioxidant Activity (U/mg protein)
53012
105020
207030

Toxicological Data

While MBDFAc exhibits promising biological activities, its toxicity profile is also critical for its potential applications. Research has indicated that high concentrations can lead to cytotoxicity in non-target cells, emphasizing the need for careful dosage optimization.

  • Toxicity Studies :
    • Acute toxicity tests in rodent models showed signs of liver and kidney damage at doses exceeding 100 mg/kg.

Toxicity Data Summary

EndpointObserved Effect
Liver EnzymesElevated ALT and AST levels
Kidney FunctionIncreased creatinine levels
HistopathologyNecrosis in liver tissue

Properties

IUPAC Name

methyl 2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBCLXSGWMFVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382591
Record name Methyl Bromodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-98-7
Record name Methyl Bromodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Bromodifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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